N-(3,4-dimethylphenyl)-N'-ethylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N’-ethylethanediamide is an organic compound characterized by the presence of a 3,4-dimethylphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-ethylethanediamide typically involves the reaction of 3,4-dimethylaniline with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 3,4-dimethylaniline reacts with ethyl chloroformate in the presence of triethylamine to form N-(3,4-dimethylphenyl) carbamate.
Step 2: The N-(3,4-dimethylphenyl) carbamate is then reacted with ethylenediamine to yield N-(3,4-dimethylphenyl)-N’-ethylethanediamide.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-dimethylphenyl)-N’-ethylethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-ethylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-(3,4-dimethylphenyl)-N’-ethylethanediamide oxide.
Reduction: Formation of N-(3,4-dimethylphenyl)-N’-ethylamine.
Substitution: Formation of substituted derivatives such as N-(3,4-dimethyl-2-nitrophenyl)-N’-ethylethanediamide.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-N’-ethylethanediamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of amides with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
N-(3,4-dimethylphenyl)-N’-ethylethanediamide has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-ethylethanediamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N’-methylmethanediamide
- N-(3,4-dimethylphenyl)-N’-propylethanediamide
- N-(3,4-dimethylphenyl)-N’-butylethanediamide
Uniqueness
N-(3,4-dimethylphenyl)-N’-ethylethanediamide is unique due to its specific ethyl group attached to the ethanediamide backbone. This structural feature can influence its reactivity and interactions compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-13-11(15)12(16)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQTWPHKDRDYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.